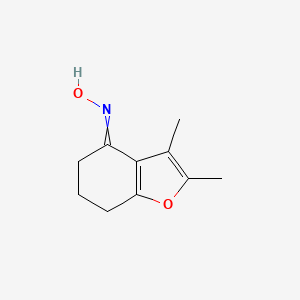
4,4,6-Trimethyl-2-octyl-1,3-dioxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4,6-Trimethyl-2-octyl-1,3-dioxane: is a chemical compound with the molecular formula C15H30O2 and a molecular weight of 242.4 g/mol . It is a colorless liquid with a density of 0.854±0.06 g/cm³ and a boiling point of 267.4±8.0 °C . This compound is part of the dioxane family, which are cyclic ethers known for their stability and versatility in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,6-Trimethyl-2-octyl-1,3-dioxane typically involves the reaction of 2-octanol with acetone in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then undergoes cyclization to form the dioxane ring. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Solvent: Toluene or dichloromethane
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of solid acid catalysts, such as zeolites , can enhance the efficiency and selectivity of the reaction.
化学反应分析
Types of Reactions: 4,4,6-Trimethyl-2-octyl-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like or to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using or can convert the dioxane into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the oxygen atoms in the dioxane ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted dioxanes.
科学研究应用
4,4,6-Trimethyl-2-octyl-1,3-dioxane has several applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis due to its stability and reactivity.
Biology: Employed in the study of enzyme-catalyzed reactions and as a model compound for studying the behavior of cyclic ethers in biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.
作用机制
The mechanism by which 4,4,6-Trimethyl-2-octyl-1,3-dioxane exerts its effects involves its interaction with various molecular targets and pathways. The compound can act as a hydrogen bond acceptor due to the presence of oxygen atoms in the dioxane ring. This property allows it to participate in hydrogen bonding with other molecules, influencing their reactivity and stability. Additionally, the compound’s cyclic structure provides rigidity, which can affect the conformational dynamics of molecules it interacts with.
相似化合物的比较
4,4,6-Trimethyl-1,3-dioxane: Similar in structure but lacks the octyl group, making it less hydrophobic.
2,4,6-Trimethyl-1,3-dioxane: Another structural isomer with different substitution patterns on the dioxane ring.
4,4,6-Trimethyl-2-phenyl-1,3-dioxane: Contains a phenyl group instead of an octyl group, altering its chemical properties and applications.
Uniqueness: 4,4,6-Trimethyl-2-octyl-1,3-dioxane is unique due to the presence of the octyl group, which imparts hydrophobic characteristics and influences its solubility and reactivity. This makes it particularly useful in applications where hydrophobic interactions are important, such as in the formulation of fragrances and flavors.
属性
CAS 编号 |
5452-12-0 |
|---|---|
分子式 |
C15H30O2 |
分子量 |
242.40 g/mol |
IUPAC 名称 |
4,4,6-trimethyl-2-octyl-1,3-dioxane |
InChI |
InChI=1S/C15H30O2/c1-5-6-7-8-9-10-11-14-16-13(2)12-15(3,4)17-14/h13-14H,5-12H2,1-4H3 |
InChI 键 |
GYOVKTWOJRRTOL-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC1OC(CC(O1)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


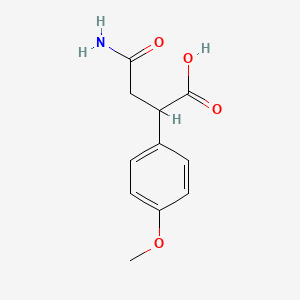
![1-Bromo-2-[(2-bromophenoxy)methyl]benzene](/img/structure/B14738885.png)
![2-[Butyl-[3-[(7-chloroquinolin-4-yl)amino]propyl]amino]ethanol](/img/structure/B14738888.png)


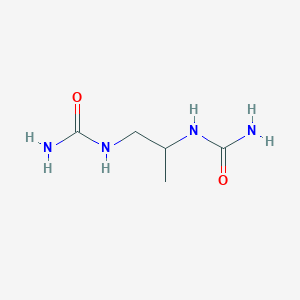
![2-[Bromoacetyl]phenoxathiin](/img/structure/B14738938.png)
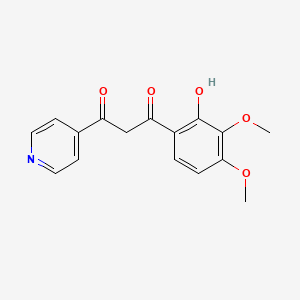
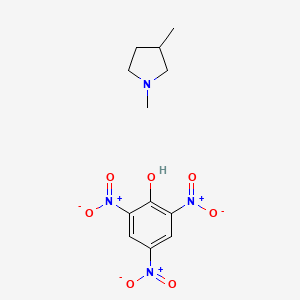
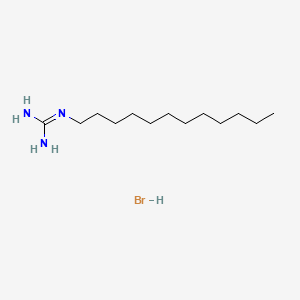
![Acetamide, N,N-bis[2-(diacetylamino)ethyl]-](/img/structure/B14738961.png)


